![molecular formula C8H15NO4 B12057818 [13C3D4]-N-Boc-L-Alanine CAS No. 1217445-26-5](/img/structure/B12057818.png)

[13C3D4]-N-Boc-L-Alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

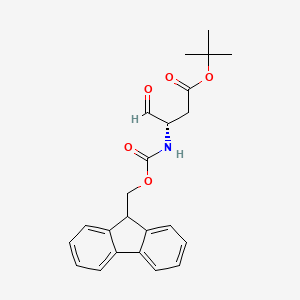

[13C3D4]-N-Boc-L-Alanine: is an isotope-labeled compound and a derivative of DL-N-Boc-alanine. It is used primarily in peptide synthesis and as a reference substance for drug impurities and reagents . The compound’s molecular formula is C₅¹³C₃H₁₁D₄NO₄, and it has a molecular weight of 196.21 .

Chemical Reactions Analysis

[13C3D4]-N-Boc-L-Alanine undergoes various chemical reactions typical of amino acids and their derivatives. These reactions include:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The major products formed are substituted alanine derivatives.

Oxidation and Reduction Reactions: These reactions can modify the functional groups on the alanine backbone, leading to various oxidized or reduced products.

Peptide Bond Formation: This is a key reaction in peptide synthesis, where this compound reacts with other amino acids to form peptide bonds under the influence of coupling reagents.

Scientific Research Applications

[13C3D4]-N-Boc-L-Alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: As a labeled amino acid, it is used to study peptide and protein structures and functions.

Drug Development: It serves as a reference substance for drug impurities, aiding in the development and quality control of pharmaceuticals.

Biological Research: The compound is used in metabolic studies to trace the incorporation and transformation of alanine in biological systems.

Mechanism of Action

The mechanism of action of [13C3D4]-N-Boc-L-Alanine involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow researchers to track the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved include those related to amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

[13C3D4]-N-Boc-L-Alanine is unique due to its isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:

DL-N-Boc-Alanine: A non-labeled derivative used in peptide synthesis.

L-Alanine-13C3, d4: Another isotope-labeled alanine used for similar research purposes.

This compound’s uniqueness lies in its specific isotope labeling, which provides valuable insights into biochemical processes that cannot be obtained with non-labeled compounds.

Properties

CAS No. |

1217445-26-5 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino](1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1D3,5+1D,6+1 |

InChI Key |

QVHJQCGUWFKTSE-KFGGSPPGSA-N |

Isomeric SMILES |

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)

![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)

![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)